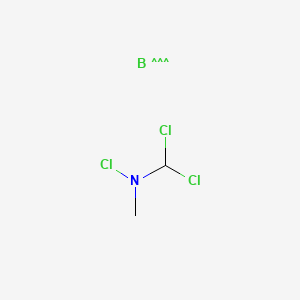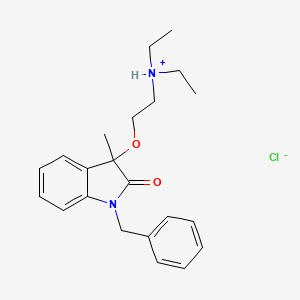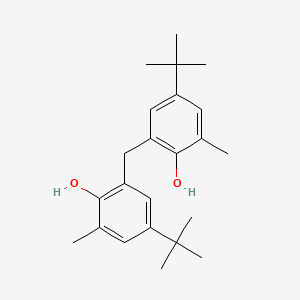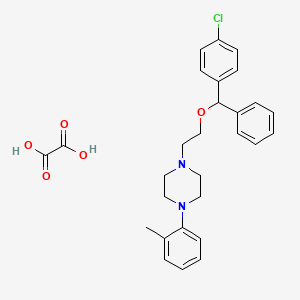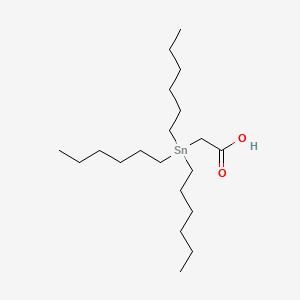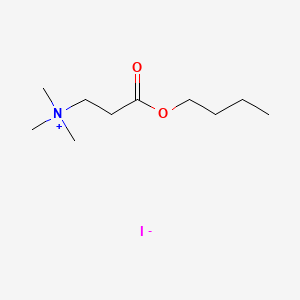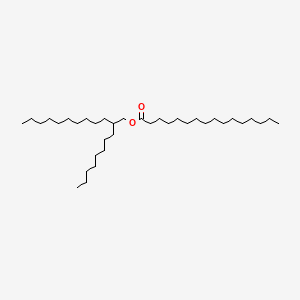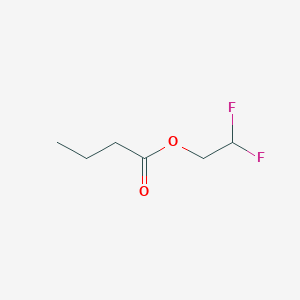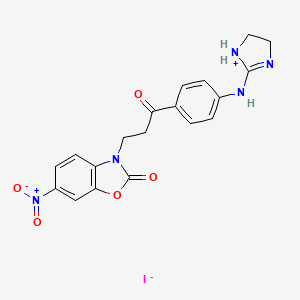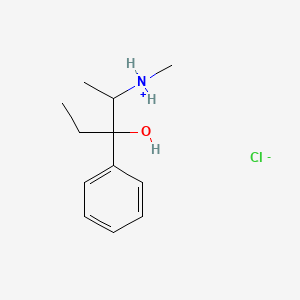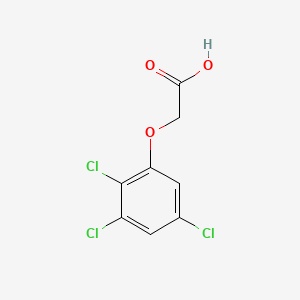
Acetic acid, (2,3,5-trichlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,3,5-trichlorophenoxy)- is a chlorinated derivative of phenoxyacetic acid. This compound is known for its herbicidal properties and has been used in various agricultural applications. It is a synthetic auxin, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,5-trichlorophenoxy)- typically involves the reaction of 2,3,5-trichlorophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
2,3,5-Trichlorophenol+Chloroacetic acid→Acetic acid, (2,3,5-trichlorophenoxy)-+HCl
Industrial Production Methods
In industrial settings, the production of acetic acid, (2,3,5-trichlorophenoxy)- is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2,3,5-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
Applications De Recherche Scientifique
Acetic acid, (2,3,5-trichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the formulation of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of acetic acid, (2,3,5-trichlorophenoxy)- involves its role as a synthetic auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This disrupts normal plant development and eventually causes the plant to die. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
Acetic acid, (2,3,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which affects its herbicidal activity and environmental persistence. Compared to 2,4-D and 2,4,5-T, it may have different efficacy and toxicity profiles, making it suitable for specific applications.
Propriétés
Numéro CAS |
33433-95-3 |
|---|---|
Formule moléculaire |
C8H5Cl3O3 |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2-(2,3,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
GFMRARCDRIKDAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



